N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other suitable organometallic reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biology: Study of its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industry: Application in the development of new catalysts or other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical properties that are not present in similar compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N4O2S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O2S/c24-17-11-14(12-23(17)15-8-4-5-9-15)18(25)20-19-22-21-16(26-19)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,20,22,25) |
InChI Key |
CBMQDUSFJAKADR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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